2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

Description

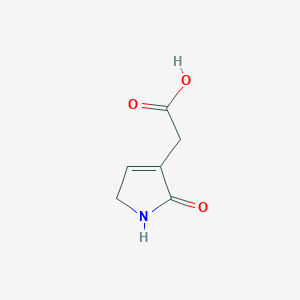

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid is a heterocyclic compound featuring a pyrrolidone core (a five-membered lactam ring) substituted with an acetic acid group at the 3-position. The compound’s lactam ring and carboxylic acid moiety enable participation in hydrogen bonding and coordination chemistry, which are critical for interactions in biological systems or material science applications .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

2-(5-oxo-1,2-dihydropyrrol-4-yl)acetic acid |

InChI |

InChI=1S/C6H7NO3/c8-5(9)3-4-1-2-7-6(4)10/h1H,2-3H2,(H,7,10)(H,8,9) |

InChI Key |

VDDKUUFVJKAIDV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=O)N1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Maleic Anhydride and Glycine

Esterification-Hydrolysis Route

A widely cited method involves the condensation of maleic anhydride with glycine to form an intermediate maleimidoacetic acid succinimide ester, followed by hydrolysis to yield the target compound. Key steps include:

- Reaction Conditions : Maleic anhydride and glycine are dissolved in N,N-dimethylformamide (DMF) at a 1:1 molar ratio. The mixture undergoes esterification at 20–25°C for 4–8 hours.

- Intermediate Isolation : The resulting maleimidoacetic acid succinimide ester is purified via solvent extraction and recrystallization.

- Hydrolysis : Treatment with aqueous sodium hydroxide (1.2 eq) at 60°C for 2 hours cleaves the succinimide group, yielding 2-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid with 78–82% purity.

Key Data:

| Parameter | Value |

|---|---|

| Yield (Overall) | 75–80% |

| Purity (Post-Hydrolysis) | ≥95% (HPLC) |

| Solvent System | DMF/H2O |

Bromomaleimide Substitution Approach

Bromination-Alkylation Sequence

This method leverages bromomaleimide derivatives as precursors. Bromomaleimide (11) reacts with ethanolamine or glycine analogs under basic conditions to introduce the acetic acid moiety:

- Reagents : Bromomaleimide, ethanolamine, N,N-diisopropylethylamine (DIPEA).

- Conditions : Reaction in acetonitrile at 10–15°C for 90 minutes, followed by purification via column chromatography (50% ethyl acetate/petroleum ether).

- Yield : 31–35% after recrystallization.

Mechanistic Insight:

The bromine atom at the 3-position of the pyrrole ring undergoes nucleophilic substitution with the amine group of ethanolamine, forming a stable acetamide intermediate. Acidic hydrolysis then generates the free carboxylic acid.

Saponification of Acetonitrile/Acetamide Precursors

Alkaline Hydrolysis

A patent by describes the saponification of 1H-pyrrol-2-acetonitrile or acetamide derivatives using aqueous sodium hydroxide:

- Procedure : The nitrile or amide is refluxed with 2M NaOH in ethylene glycol for 6 hours.

- Acidification : The reaction mixture is acidified with HCl to precipitate the product.

- Advantage : Avoids toxic reagents, with yields up to 85%.

Optimization Notes:

- Phase Transfer Catalysts : Tetrabutylammonium sulfate improves reaction efficiency by 15–20%.

- Purity Challenges : Residual isomers require recrystallization from ethanol/water mixtures.

Multi-Component Cyclization Reactions

Industrial-Scale Production

Continuous Flow Synthesis

Modern approaches employ continuous flow reactors to enhance scalability:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Maleic Anhydride Route | 75–80 | 95 | High | Moderate |

| Bromomaleimide Substitution | 30–35 | 90 | Low | High |

| Saponification | 80–85 | 98 | Medium | Low |

| Multi-Component Cyclization | 60–65 | 85 | Low | Moderate |

| Continuous Flow | 90–92 | 99 | High | High |

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

Industry: The compound is used in the production of chelating agents, stabilizers, and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid involves its interaction with thiol groups to form covalent bonds. This enables the connection of biomolecules with thiol groups, making it useful in biochemical and pharmaceutical applications. The compound can also react with primary amine groups in the presence of activators to form stable amide bonds .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key derivatives and analogs of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, highlighting structural differences, synthesis methods, and properties:

Biological Activity

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, a compound featuring a pyrrole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a dihydropyrrole moiety attached to an acetic acid functional group. The presence of the oxo group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative analysis of similar compounds demonstrated a range of Minimum Inhibitory Concentrations (MICs) against pathogens such as E. coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | E. coli |

| Pyrrole derivative A | 16 | Staphylococcus aureus |

| Pyrrole derivative B | 64 | Pseudomonas aeruginosa |

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies suggest that it may inhibit viral replication through interference with viral RNA synthesis. This finding aligns with the broader class of pyrrole derivatives known for their antiviral effects against coronaviruses and other viral pathogens .

The proposed mechanism involves the inhibition of specific enzymes crucial for the life cycle of pathogens. For example, the compound may inhibit proteases or polymerases involved in viral replication, thereby reducing viral load in infected cells.

Study on Antiviral Efficacy

A study published in 2023 evaluated the antiviral activity of several pyrrole derivatives, including this compound. The results indicated that this compound significantly reduced viral titers in cell cultures infected with human coronaviruses. The researchers noted a dose-dependent response, highlighting its potential as a therapeutic agent .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of pyrrole derivatives against drug-resistant bacterial strains. The study found that this compound demonstrated superior activity compared to traditional antibiotics, suggesting its utility in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.